N-(3-Aminophenyl)acetamide
Overview
Description
“N-(3-Aminophenyl)acetamide” is a chemical compound that is a common intermediate in organic synthesis and a basic raw material for the synthesis of dispersed dyes . It contains an amino unit and an amide group in its structure, and it can accept protons to exhibit a certain alkalinity .
Synthesis Analysis
The synthesis of “N-(3-Aminophenyl)acetamide” involves various chemical techniques. For instance, one method involves the direct alkylation of acetamide with 4-aminobenzenesulfonyl chloride . Another method involves reacting 4-aminobenzenesulfonamide with acetic anhydride and subsequent selective, reductive deacylation of the resultant acetamide using a system of zinc-sodium hydroxide .
Molecular Structure Analysis
The molecular structure of “N-(3-Aminophenyl)acetamide” includes an amino unit and an amide group . The structure was confirmed by X-ray diffraction (XRD) studies . The XRD data confirms that the crystal structure is orthorhombic with space group of Pca2 1 . The intermolecular interactions (N-H … O and N-H … Cg) inside the molecule stabilize the crystal structure .
Chemical Reactions Analysis
“N-(3-Aminophenyl)acetamide” is involved in various chemical reactions. For example, on hydrolysis, it can be converted to corresponding phenoxy acid . It can also react with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine and 2-(1 H -benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) to form compound .
Physical And Chemical Properties Analysis
“N-(3-Aminophenyl)acetamide” is a colorless needle or flake crystal at room temperature and pressure . It has a molecular weight of 150.18 . The density is 1.2±0.1 g/cm3, and the boiling point is 392.0±25.0 °C at 760 mmHg .
Scientific Research Applications
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Pharmacological Applications
- Summary of Application : N-(3-Aminophenyl)acetamide and its derivatives (chalcone, indole, and quinoline) have been investigated for their synthesis and pharmacological activities . These compounds are of interest in medicinal chemistry, which combines chemistry and pharmacology to design and develop new pharmaceutical compounds .
- Methods of Application : The specific methods of application involve chemical techniques and computational chemistry applications to study the utilization of these drugs and their biological effects .
- Results or Outcomes : The results of these studies may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that prove to be successful agents in terms of safety and efficacy to enhance life quality .
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Antioxidant Activity
- Summary of Application : Some new acetamide derivatives have been synthesized and tested for their in vitro antioxidant activity .
- Methods of Application : The antioxidant activity of these compounds was tested by evaluating the amount of scavenged ABTS radical and estimating ROS and NO production in tBOH- or LPS-stimulated J774.A1 macrophages .
- Results or Outcomes : The outcomes of these studies are not specified in the source .
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Synthetic Intermediates in Heterocyclic and Aromatic Synthesis
- Summary of Application : Aminoacetanilide derivatives, including N-(3-Aminophenyl)acetamide, are important synthetic intermediates in heterocyclic and aromatic synthesis .
- Methods of Application : These compounds can be prepared by various methods, such as the reduction of m-nitroacetanilide or the conversion of m-chloroacetanilide .
- Results or Outcomes : These derivatives have found applications in the pharmaceutical industry and dyes and pigment industry .
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Preparation of Azo Compounds, Pyrrole, Imidazole, Thiazole, and Other Heterocycles
- Summary of Application : 3’-Aminoacetanilide has been used in the preparation of azo compounds, pyrrole, imidazole, thiazole, and other heterocycles .
- Methods of Application : The specific methods of application are not specified in the source .
- Results or Outcomes : The outcomes of these studies are not specified in the source .
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Starting Material for Trametinib
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Preparation of Reactive Yellow K-RN and Dispersed Dye
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Synthesis of 2,2-diphenyl-N-(3-phenylpropyl)acetamide
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Phenoxy Acetamide Derivatives
- Summary of Application : Phenoxy acetamide and its derivatives (chalcone, indole, and quinoline) have been investigated for their synthesis and pharmacological activities .
- Methods of Application : Many chemical techniques as well as new computational chemistry applications are used to study the utilization of these drugs and their biological effects .
- Results or Outcomes : This literature review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that prove to be successful agents in terms of safety and efficacy to enhance life quality .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(3-aminophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6(11)10-8-4-2-3-7(9)5-8/h2-5H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMGGJDINLGTON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Record name | M-AMINOACETANILIDE | |
Source | CAMEO Chemicals | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2024454 | |
Record name | 3-Aminoacetanilide | |
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Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
M-aminoacetanilide is a gray solid. (NTP, 1992), Gray solid; [CAMEO] Light brown crystalline powder; [Acros Organics MSDS] | |
Record name | M-AMINOACETANILIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/19743 | |
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Record name | m-Aminoacetanilide | |
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Boiling Point |
Decomposes at 1449 °F (NTP, 1992) | |
Record name | M-AMINOACETANILIDE | |
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Solubility |
10 to 50 mg/mL at 75 °F (NTP, 1992) | |
Record name | M-AMINOACETANILIDE | |
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Product Name |
N-(3-Aminophenyl)acetamide | |
CAS RN |
102-28-3 | |
Record name | M-AMINOACETANILIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/19743 | |
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Record name | N-(3-Aminophenyl)acetamide | |
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Record name | m-Aminoacetanilide | |
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Record name | 3'-Aminoacetanilide | |
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Record name | Acetamide, N-(3-aminophenyl)- | |
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Record name | 3-Aminoacetanilide | |
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Record name | 3'-aminoacetanilide | |
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Record name | 3-ACETAMIDOANILINE | |
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Melting Point |
187.7 to 189.5 °F (NTP, 1992) | |
Record name | M-AMINOACETANILIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19743 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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